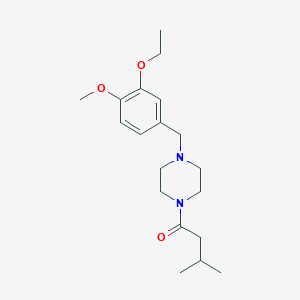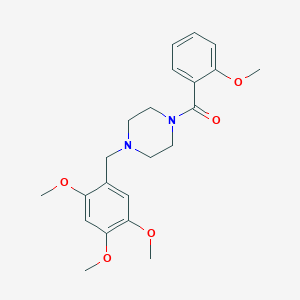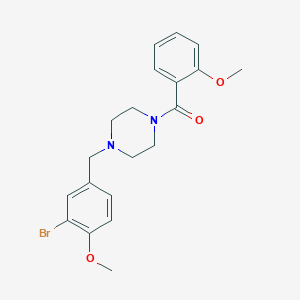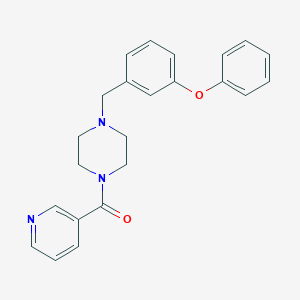![molecular formula C25H23FN2O3 B247558 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine, also known as BFBP, is a novel compound that has gained attention from the scientific community due to its potential as a therapeutic agent. BFBP belongs to the class of piperazine derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine exerts its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It also modulates the expression of various genes involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine, including further studies on its potential as a cancer treatment, as well as its potential use in treating other diseases such as Alzheimer's and Parkinson's. Other areas of research could include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 1-[([1,1'-biphenyl]-4-yloxy)acetyl] chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has been studied extensively in vitro and in vivo for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Formule moléculaire |
C25H23FN2O3 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23FN2O3/c26-22-10-6-21(7-11-22)25(30)28-16-14-27(15-17-28)24(29)18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19/h1-13H,14-18H2 |
Clé InChI |
AGLBRSQUAFJYQT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)





![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)